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Succinate, a central metabolite in the Krebs cycle, has emerged from its traditional role in

bioenergetics to be recognized as a critical signaling molecule. Aberrant succinate signaling is

increasingly implicated in the pathophysiology of a range of metabolic diseases, including

obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and associated

cardiovascular complications. This guide provides a comprehensive overview of the

multifaceted role of succinate as a signaling molecule in these conditions, with a focus on its

signaling pathways, quantitative data from relevant studies, and detailed experimental

protocols for its investigation.

Succinate Signaling Pathways in Metabolic Disease
Succinate exerts its signaling effects through two primary mechanisms: intracellularly, by

modifying enzymatic activity and gene expression, and extracellularly, by activating its cognate

G protein-coupled receptor, SUCNR1 (also known as GPR91).

Intracellular Signaling: A Hypoxic Mimic
Under conditions of metabolic stress, such as hypoxia or inflammation, intracellular succinate

can accumulate.[1] This accumulation has profound effects on cellular signaling, primarily

through the inhibition of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases

(PHDs).[2]
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Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α): By inhibiting PHDs, succinate prevents

the degradation of HIF-1α.[2] This transcription factor then translocates to the nucleus and

promotes the expression of genes involved in glycolysis, inflammation, and angiogenesis.[2]

[3] This mechanism is a key driver of the pro-inflammatory effects of succinate.

Mitochondrial Reactive Oxygen Species (ROS) Production: Succinate accumulation can lead

to reverse electron transport (RET) at mitochondrial complex I, a significant source of ROS.

These ROS can further stabilize HIF-1α and activate other inflammatory pathways.

Protein Succinylation: Succinate can be converted to succinyl-CoA, which can then be used

for the post-translational modification of proteins, a process known as succinylation. This

modification can alter the function of various metabolic enzymes.
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Figure 1: Intracellular succinate signaling pathways.
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Extracellular Signaling via SUCNR1 (GPR91)
When released into the extracellular space, succinate acts as a ligand for SUCNR1, a G

protein-coupled receptor expressed on the surface of various cell types, including adipocytes,

hepatocytes, pancreatic β-cells, and immune cells. SUCNR1 activation triggers downstream

signaling cascades that are highly cell-type specific.

In Adipose Tissue: SUCNR1 activation can promote the infiltration of macrophages into

adipose tissue, contributing to the chronic low-grade inflammation and insulin resistance

associated with obesity.

In the Liver: The succinate/SUCNR1 axis is implicated in the progression of NAFLD, with

evidence suggesting a role in both hepatocyte metabolism and the activation of hepatic

stellate cells, which drives fibrosis.

In Pancreatic β-cells: Succinate can potentiate glucose-stimulated insulin secretion through a

SUCNR1-dependent mechanism, suggesting a role in the compensatory hyperinsulinemia

observed in prediabetic states.

In Immune Cells: SUCNR1 activation on immune cells like macrophages and dendritic cells

can modulate their inflammatory responses, although the exact outcome (pro- or anti-

inflammatory) can depend on the specific context and cell type.
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Figure 2: Extracellular succinate signaling via SUCNR1.

Quantitative Data on Succinate in Metabolic
Diseases
Elevated circulating succinate levels are a common feature of various metabolic diseases. The

following table summarizes quantitative data from several studies.
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Disease
State

Species
Sample
Type

Succinate
Concentr
ation
(Control)

Succinate
Concentr
ation
(Disease)

Fold
Change /
%
Increase

Referenc
e

Obesity Human Plasma
78.24 ± 4.4

µM

101.72 ±

9.37 µM
~1.3-fold

Obesity Human Serum
23.2 ± 1.57

µM

43.93 ±

6.16 µM
~1.9-fold

NAFLD Human Plasma -

Elevated in

patients

with a fatty

liver index

(FLI) ≥60

-

Type 2

Diabetes
Human Serum -

Higher in

patients

with

diabetic

complicatio

ns

-

Metabolic

Syndrome
Rat (Dahl) Urine -

Higher in

succinate-

treated rats

-

Hypertensi

on
Rat (SHR) Plasma

Elevated

compared

to Wistar-

Kyoto rats

- -

Obesity
Mouse

(ob/ob)
Plasma

Elevated

compared

to lean

controls

- -

Diabetes Mouse

(db/db)

Plasma Elevated

compared

- -
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to lean

controls

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role

of succinate as a signaling molecule.

Quantification of Succinate using a Colorimetric Assay
This protocol is a generalized procedure based on commercially available kits.
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Workflow for Colorimetric Succinate Assay
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Figure 3: Workflow for Colorimetric Succinate Assay.
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Materials:

Succinate Assay Kit (e.g., Sigma-Aldrich MAK184, Abcam ab204718)

96-well flat-bottom plate

Spectrophotometric multiwell plate reader

Homogenizer (for tissue samples)

Microcentrifuge

Ice

Procedure:

Sample Preparation:

Tissues: Homogenize 10 mg of tissue in 100 µL of ice-cold Succinate Assay Buffer.

Cells: Lyse 1 x 10^6 cells in 100 µL of ice-cold Succinate Assay Buffer.

Keep samples on ice.

Centrifugation: Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to remove

insoluble material.

Supernatant Collection: Transfer the supernatant to a new tube.

Standard Curve Preparation: Prepare a succinate standard curve according to the kit

manufacturer's instructions, typically ranging from 0 to 10 nmol/well.

Plate Loading: Add samples and standards to a 96-well plate. Adjust the volume of each well

to 50 µL with Succinate Assay Buffer.

Reaction Mix Preparation and Addition: Prepare a reaction mix containing Succinate Enzyme

Mix, Succinate Developer, and Succinate Substrate Mix as per the kit protocol. Add 50 µL of

the reaction mix to each well.
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Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

Measurement: Measure the absorbance at 450 nm using a plate reader.

Calculation: Subtract the blank reading from all measurements. Determine the succinate

concentration in the samples using the standard curve.

Quantification of Succinate using Gas Chromatography-
Mass Spectrometry (GC-MS)
This protocol describes a general method for the analysis of succinate in biological samples.

Materials:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Internal standard (e.g., 13C4-succinate)

Solvents (e.g., acetonitrile, pyridine)

Vials for derivatization and injection

Procedure:

Sample Preparation:

Extract metabolites from the biological sample using a suitable solvent (e.g.,

methanol/water).

Add an internal standard to the sample.

Dry the sample under a stream of nitrogen or by lyophilization.

Derivatization:

Add the derivatization agent (e.g., BSTFA in pyridine) to the dried sample.
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Incubate at a specific temperature and time to allow for the silylation of succinate (e.g.,

70°C for 3-4 hours).

GC-MS Analysis:

Inject the derivatized sample into the GC-MS system.

Separate the analytes on a suitable capillary column.

Detect and quantify the trimethylsilyl (TMS) derivative of succinate using mass

spectrometry, often in selected ion monitoring (SIM) mode for higher sensitivity.

Data Analysis:

Calculate the concentration of succinate in the original sample by comparing the peak

area of the analyte to that of the internal standard and using a standard curve.

Assessment of SUCNR1 Protein Expression by Western
Blotting
This protocol outlines the general steps for detecting SUCNR1 protein in tissue or cell lysates.
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Workflow for SUCNR1 Western Blotting

1. Cell/Tissue Lysis
and Protein Quantification

2. SDS-PAGE
(12% gel, 25 µg protein/lane)
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5. Primary Antibody Incubation
(anti-SUCNR1, e.g., 1-2 µg/mL)

6. Washing
(TBST)

7. Secondary Antibody Incubation
(HRP-conjugated)

8. Chemiluminescent Detection

9. Image Analysis and
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Figure 4: Workflow for SUCNR1 Western Blotting.
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Materials:

Primary antibody against SUCNR1 (e.g., Novus Biologicals NBP1-00861)

HRP-conjugated secondary antibody

Cell or tissue lysates

SDS-PAGE gels and running buffer

Transfer buffer and membrane (PVDF or nitrocellulose)

Blocking buffer (e.g., 5% non-fat milk in TBST)

TBST (Tris-buffered saline with 0.1% Tween-20)

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction and Quantification: Prepare protein lysates from cells or tissues and

determine the protein concentration using a standard method (e.g., BCA assay).

SDS-PAGE: Separate 25 µg of total protein per lane on a 12% SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary anti-SUCNR1

antibody (e.g., at a concentration of 1-2 µg/mL) overnight at 4°C with gentle shaking.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody at the appropriate dilution for 1 hour at room temperature.
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Detection: Wash the membrane as in step 6. Apply the chemiluminescent substrate and

visualize the protein bands using an imaging system.

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or

GAPDH).

Analysis of Mitochondrial Respiration using High-
Resolution Respirometry
This protocol is for assessing mitochondrial function in permeabilized cells or tissue fibers using

an Oroboros Oxygraph-2k or similar instrument.

Materials:

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Respiration medium (e.g., MiR05 or MiR06)

Digitonin (for permeabilization)

Substrates and inhibitors: malate, pyruvate, ADP, succinate, cytochrome c, oligomycin,

FCCP, rotenone, antimycin A

Procedure:

Instrument Calibration: Calibrate the oxygen sensors of the respirometer according to the

manufacturer's instructions.

Sample Preparation:

Permeabilized Cells: Resuspend cells in respiration medium. Determine the optimal

digitonin concentration for permeabilization.

Tissue Fibers: Dissect tissue into small fiber bundles and permeabilize with saponin.

Respirometry Protocol (SUIT - Substrate-Uncoupler-Inhibitor Titration):
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Add the permeabilized sample to the respirometer chamber containing respiration medium

at 37°C.

Sequentially add substrates and inhibitors to assess different respiratory states. A common

protocol is:

State I (Basal): Measure basal oxygen consumption.

State II (Complex I): Add malate and pyruvate (or glutamate) to measure leak

respiration with Complex I substrates.

State III (OXPHOS with Complex I): Add ADP to measure oxidative phosphorylation

capacity with Complex I substrates.

State III (OXPHOS with Complex I+II): Add succinate to measure OXPHOS capacity

with convergent electron input to the Q-junction.

Cytochrome c test: Add cytochrome c to check the integrity of the outer mitochondrial

membrane.

State IV (LEAK): Add oligomycin to inhibit ATP synthase and measure leak respiration.

ETS Capacity (Uncoupled): Titrate FCCP to uncouple respiration and measure the

maximum capacity of the electron transport system.

Complex I Inhibition: Add rotenone to inhibit Complex I and assess respiration through

Complex II alone.

Complex III Inhibition: Add antimycin A to inhibit Complex III and measure residual

oxygen consumption.

Data Analysis: Analyze the oxygen consumption rates at each step to determine various

parameters of mitochondrial function, including respiratory control ratio (RCR), ETS capacity,

and the contribution of different complexes to respiration.

Assessment of Succinate-Stimulated Insulin Secretion
from Pancreatic Islets
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This protocol describes an ex vivo method to study the effect of succinate on insulin secretion.

Materials:

Isolated pancreatic islets

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

Succinate solution

Insulin ELISA kit

Perifusion system (optional, for dynamic measurements)

Procedure (Static Incubation):

Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion.

Pre-incubation: Pre-incubate islets in KRB buffer with a low glucose concentration (e.g., 2.8

mM) for 1-2 hours at 37°C.

Stimulation:

Divide islets into groups and incubate them in KRB buffer with:

Low glucose (negative control)

High glucose (e.g., 16.7 mM, positive control)

High glucose + succinate (at desired concentrations)

Low glucose + succinate

Incubate for 1 hour at 37°C.

Supernatant Collection: After incubation, collect the supernatant for insulin measurement.

Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA

kit.
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Data Analysis: Normalize insulin secretion to the number of islets or total insulin content.

Compare insulin secretion between the different treatment groups.

Conclusion and Future Directions
Succinate has unequivocally transitioned from a mere metabolic intermediate to a crucial

signaling molecule with significant implications for metabolic diseases. The accumulation of

succinate, both intracellularly and extracellularly, acts as a danger signal that drives

inflammation and metabolic dysregulation. The intracellular actions of succinate, primarily

through HIF-1α stabilization, and its extracellular signaling via SUCNR1, present a complex

and interconnected network that contributes to the pathogenesis of obesity, type 2 diabetes,

and NAFLD.

The quantitative data consistently point towards elevated succinate levels in these disease

states, highlighting its potential as a biomarker. The detailed experimental protocols provided in

this guide offer a robust framework for researchers to further investigate the intricate roles of

succinate signaling.

Future research should focus on:

Therapeutic Targeting: The development of specific antagonists for SUCNR1 or inhibitors of

succinate production could represent novel therapeutic strategies for metabolic diseases.

Biomarker Development: Further validation of circulating succinate as a reliable biomarker

for the diagnosis and prognosis of metabolic diseases is warranted.

Gut Microbiota Contribution: Elucidating the precise contribution of the gut microbiota to

circulating succinate levels in metabolic diseases could open up new avenues for therapeutic

intervention through modulation of the microbiome.

A deeper understanding of the multifaceted signaling roles of succinate will undoubtedly pave

the way for innovative diagnostic and therapeutic approaches to combat the growing epidemic

of metabolic diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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